Welcome to the BenchChem Online Store!
molecular formula C12H7BrFN3 B8445199 5-bromo-1-(4-fluorophenyl)-1H-benzotriazole

5-bromo-1-(4-fluorophenyl)-1H-benzotriazole

Cat. No. B8445199
M. Wt: 292.11 g/mol
InChI Key: MYOBVQZGQHQMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658637B2

Procedure details

To a stirred room temperature solution of 4-bromo-N1-(4-fluorophenyl)benzene-1,2-diamine (1.4 g, 5 mmol) in DMSO (12 mL), was added 30% sulfuric acid (12 mL). The mixture was then cooled (ice-bath) and a solution of sodium nitrite (380 mg, 5.5 mmol) in water (1 mL) was added dropwise. After 20 minutes, a solution of sodium iodide (2.4 g, 15.8 mmol) in water (2 mL) was added dropwise and the cold bath was removed. After 30 minutes, LCMS showed only a single product [MS m/z 292/294 (MH+)] consistent with the desired product. The mixture was poured into 150 mL of ice water and the resulting precipitate was filtered, washed with sodium thiosulfate solution, water and dried to afford 1.3 g of 5-bromo-1-(4-fluorophenyl)-1H-benzotriazole as a light purple solid. MS m/z 292/294 (MH+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[N:22]([O-])=O.[Na+].[I-].[Na+]>CS(C)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]([C:9]3[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=3)[N:22]=[N:16][C:4]=2[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)NC1=CC=C(C=C1)F)N
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
380 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled (ice-bath)
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured into 150 mL of ice water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with sodium thiosulfate solution, water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC2=C(N(N=N2)C2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.